molecular formula C12H13FO3 B1318840 4-(2-Fluoro-phenyl)-tetrahydro-pyran-4-carboxylic acid CAS No. 889939-77-9

4-(2-Fluoro-phenyl)-tetrahydro-pyran-4-carboxylic acid

Cat. No.: B1318840
CAS No.: 889939-77-9
M. Wt: 224.23 g/mol
InChI Key: NRKNYZPHABISIQ-UHFFFAOYSA-N
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Description

4-(2-Fluoro-phenyl)-tetrahydro-pyran-4-carboxylic acid (CAS 889939-77-9) is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its molecular formula is C12H13FO3, with a molecular weight of 224.23 g/mol . The compound features a tetrahydropyran (oxane) ring, a prevalent scaffold in organic chemistry known for its stability and its role as a bioisostere for piperidine and tetrahydropyran rings, which can improve the physicochemical properties of drug candidates . The incorporation of a fluorine atom on the phenyl ring is a common strategy in lead optimization, as it can influence a molecule's electronic properties, metabolic stability, and binding affinity to biological targets . Heterocyclic compounds, particularly those containing oxygen, are fundamental in the development of active pharmaceutical ingredients; over 85% of FDA-approved drugs contain heterocyclic moieties due to their ability to engage in diverse intermolecular interactions with enzymes and receptors . This specific carboxylic acid functional group makes it a versatile intermediate for further synthetic transformations, such as amide coupling reactions to create novel compounds for screening against various biological targets. Researchers value this compound for exploring new chemical space in projects aimed at oncology, infectious diseases, and more. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(2-fluorophenyl)oxane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO3/c13-10-4-2-1-3-9(10)12(11(14)15)5-7-16-8-6-12/h1-4H,5-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRKNYZPHABISIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70589852
Record name 4-(2-Fluorophenyl)oxane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889939-77-9
Record name 4-(2-Fluorophenyl)oxane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrolysis of 4-Cyanotetrahydropyran-4-carboxylic Acid

  • The hydrolysis of 4-cyanotetrahydropyran-4-carboxylic acid to the corresponding carboxylic acid is performed in the presence of strong acids such as hydrochloric acid, sulfuric acid, or phosphoric acid.
  • Reaction conditions: Typically at 100 °C for 9 hours under stirring.
  • Yields: High yields reported, e.g., 84% conversion to tetrahydropyran-4-carboxylic acid under these conditions.
  • Acid choice influences reaction rate and purity; hydrochloric acid is commonly preferred for industrial scalability.

Halogenation to Form Acid Halide

  • The carboxylic acid is converted to the acid halide using halogenating agents such as thionyl chloride or oxalyl chloride.
  • Reaction conditions: 20 to 130 °C, often around 80 °C for 1.5 hours in an organic solvent like toluene.
  • The acid halide intermediate can be isolated or used directly in subsequent amidation steps.
  • Typical yields: Near quantitative (up to 100% isolation yield reported).

Amidation or Esterification

  • The acid halide reacts with amines or alcohols to form amides or esters, respectively.
  • Reaction conditions: Mild temperatures (20 to 150 °C), often under stirring.
  • Purification: Neutralization, extraction, filtration, recrystallization, or chromatography.
  • This step allows for the introduction of various substituents, including the 2-fluorophenyl group if introduced via an amine or alcohol derivative.

Introduction of the 2-Fluorophenyl Group

  • The 2-fluorophenyl substituent can be introduced by coupling reactions or by using 2-fluorophenyl-containing starting materials.
  • For example, 4-(2-fluorophenyl)-tetrahydro-pyran-4-carboxylic acid can be synthesized by starting from 4-cyanotetrahydropyran-4-carboxylic acid derivatives bearing the 2-fluorophenyl substituent or by subsequent substitution on the tetrahydropyran ring.
  • The fluorine atom is typically introduced via fluorinated aromatic precursors rather than direct fluorination of the pyran ring.

Representative Reaction Scheme

Step Reactants/Conditions Product/Intermediate Yield (%) Notes
1 4-Cyanotetrahydropyran-4-carboxylic acid + HCl (6 M), 100 °C, 9 h 4-Tetrahydropyran-4-carboxylic acid 84 Acid hydrolysis of nitrile group
2 4-Tetrahydropyran-4-carboxylic acid + Thionyl chloride, toluene, 80 °C, 1.5 h 4-Tetrahydropyran-4-carboxylic acid chloride ~100 Formation of acid chloride intermediate
3 Acid chloride + 2-Fluoro-phenyl amine/alcohol, mild heating 4-(2-Fluoro-phenyl)-tetrahydro-pyran-4-carboxylic acid or derivative Variable Amidation or esterification step

Summary of Key Research Findings

  • Hydrolysis of 4-cyanotetrahydropyran-4-carboxylic acid under acidic conditions is efficient and yields high purity carboxylic acid intermediates.
  • Halogenation with thionyl chloride or oxalyl chloride proceeds quantitatively to acid halides, facilitating further functionalization.
  • The overall synthetic route is mild, avoids harsh conditions, and is suitable for pharmaceutical intermediate production.
  • The introduction of the 2-fluorophenyl group is best achieved by using fluorinated aromatic precursors rather than direct fluorination.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluoro-phenyl)-tetrahydro-pyran-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Building Block for Pharmaceuticals
4-(2-Fluoro-phenyl)-tetrahydro-pyran-4-carboxylic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its fluorinated structure can enhance the pharmacological properties of drug candidates by improving their bioavailability and metabolic stability.

Case Study: Anticancer Activity
Research indicates that derivatives of this compound exhibit significant antiproliferative effects against several cancer cell lines, including HeLa and HCT116 cells. Preliminary studies have shown IC50 values indicating promising potential for further development in cancer therapeutics.

Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition could lead to therapeutic applications in conditions such as cancer and metabolic disorders, where enzyme modulation is critical.

Material Science

Development of Novel Materials
The unique structure of this compound makes it suitable for the development of new materials with specific properties. Its chemical stability and interaction capabilities can be exploited in creating polymers or composites with enhanced characteristics.

Comparative Studies on Electronic Properties
When compared to similar compounds like 4-(3-chlorophenyl)-tetrahydro-2H-pyran-4-carboxylic acid, the fluorinated derivative shows distinct electronic properties that may enhance its utility in material science applications. These differences can lead to improved performance in applications such as sensors or electronic devices.

Biological Studies

Biochemical Assays
The compound serves as a probe in biochemical assays aimed at studying enzyme interactions and metabolic pathways. Its ability to form hydrogen bonds with amino acid side chains allows it to modulate the activity of various proteins, making it a valuable tool for biochemical research.

Mechanism of Action
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. The fluorophenyl group engages in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds, influencing various biological pathways.

Data Table: Summary of Applications

Application AreaDescriptionExamples/Findings
Medicinal ChemistryBuilding block for pharmaceutical synthesisAnticancer activity against HeLa and HCT116 cells
Enzyme inhibition for therapeutic applicationsModulation of enzymes linked to metabolic disorders
Material ScienceDevelopment of novel materials with enhanced propertiesImproved electronic properties compared to analogs
Biological StudiesProbe for biochemical assaysInteraction studies with enzymes and proteins

Mechanism of Action

The mechanism of action of 4-(2-Fluoro-phenyl)-tetrahydro-pyran-4-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 4-(2-Fluorophenyl)-tetrahydro-2H-pyran-4-carboxylic acid
  • Molecular Formula : C₁₂H₁₃FO₃
  • Molecular Weight : 224.23 g/mol
  • CAS Number : 889939-77-9
  • Storage : Stable under dry conditions at 2–8°C .

Structural Features :
The compound consists of a tetrahydropyran (THP) ring substituted at the 4-position with a carboxylic acid group and a 2-fluorophenyl moiety. The fluorine atom at the ortho position of the phenyl ring introduces steric and electronic effects, influencing reactivity and intermolecular interactions .

Hazard Profile :
Classified with hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Precautionary measures include avoiding inhalation and using protective equipment .

Comparison with Structural Analogs

Structural Analogues and Substituent Effects

The following table summarizes key analogs of 4-(2-fluorophenyl)-THP-4-carboxylic acid, highlighting structural variations and their implications:

Compound Name CAS Number Molecular Formula Substituents Key Properties Biological Activity References
4-(2-Fluorophenyl)-tetrahydro-2H-pyran-4-carboxylic acid 889939-77-9 C₁₂H₁₃FO₃ Ortho-fluorophenyl MW: 224.23; Irritant (H315, H319, H335) Not explicitly reported; potential MMP13 inhibition inferred from analogs
4-(4-Fluorophenyl)-tetrahydro-2H-pyran-4-carboxylic acid 473706-11-5 C₁₂H₁₃FO₃ Para-fluorophenyl Similar MW; positional isomerism may alter solubility and crystallinity Unknown; para-substitution may affect target binding
4-(2,6-Difluorophenyl)-tetrahydro-2H-pyran-4-carboxylic acid 1522078-85-8 C₁₂H₁₂F₂O₃ 2,6-Difluorophenyl MW: 242.22; increased lipophilicity Research use only; structural similarity to kinase inhibitors
4-(4-Chlorophenoxy-phenylsulfonylmethyl)-THP-4-carboxylic acid hydroxyamide 193021-78-2 C₁₉H₁₈ClNO₅S Chlorophenoxy-sulfonylmethyl MW: 415.87; hydroxyamide group MMP13 inhibitor (score: 0.83319)
Tetrahydro-2H-pyran-4-carboxylic acid 5337-03-1 C₆H₁₀O₃ Unsubstituted THP core MW: 130.14; mp: 87–89°C; bp: 264.5°C Baseline for comparison; no phenyl substituents
4-(4-Aminophenyl)-tetrahydro-pyran-4-carboxylic acid 937651-78-0 C₁₂H₁₅NO₃ Para-aminophenyl MW: 221.26; polar amino group Enhanced solubility; potential for conjugation in drug design

Physicochemical Properties

  • Lipophilicity: Fluorine substituents increase lipophilicity compared to unsubstituted THP derivatives. The 2,6-difluoro analog (LogP ~2.5 estimated) is more lipophilic than the mono-fluoro derivatives, impacting membrane permeability .
  • Solubility : The carboxylic acid group enhances water solubility relative to ester or amide derivatives (e.g., methyl tetrahydro-2H-pyran-4-carboxylate, CAS 110238-91-0) .
  • Thermal Stability : Unsubstituted THP-4-carboxylic acid has a melting point of 87–89°C, while fluorophenyl derivatives likely exhibit higher melting points due to aromatic stacking .

Biological Activity

4-(2-Fluoro-phenyl)-tetrahydro-pyran-4-carboxylic acid (FTHPCA) is an organic compound characterized by its unique chemical structure, which includes a tetrahydropyran ring and a fluorophenyl substituent. This compound has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications, particularly in the fields of oncology and antimicrobial treatments. This article explores the biological activity of FTHPCA, summarizing the findings from various studies and highlighting its mechanisms of action.

FTHPCA has the molecular formula C12H13FO3C_{12}H_{13}FO_{3} and a molecular weight of 224.23 g/mol. The presence of the fluorine atom on the phenyl ring enhances its electronic properties, potentially influencing its biological interactions and reactivity.

PropertyValue
Molecular FormulaC₁₂H₁₃F O₃
Molecular Weight224.23 g/mol
StructureTetrahydropyran ring with a carboxylic acid group

The biological activity of FTHPCA is primarily attributed to its ability to interact with specific molecular targets within biological systems. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group is capable of forming hydrogen bonds with amino acid side chains. These interactions can modulate the activity of various enzymes or receptors, leading to significant biological effects such as apoptosis in cancer cells or antimicrobial activity against pathogens.

Anticancer Activity

Recent studies have indicated that FTHPCA derivatives exhibit promising anticancer properties. For instance, compounds structurally related to FTHPCA have been shown to inhibit cell proliferation in various cancer cell lines, including colorectal cancer (HCT-116) cells. In vitro assays demonstrated that specific derivatives could significantly reduce CDK2 activity, which is crucial for cell cycle progression, thereby inducing cell cycle arrest at the G1/S boundary .

Key Findings:

  • IC50 Values: Derivatives like 4d and 4k showed IC50 values of 75.1 µM and 85.88 µM against HCT-116 cells, respectively.
  • Apoptotic Induction: Treatment with these compounds resulted in increased expression levels of caspase-3, a key marker of apoptosis, indicating their potential as pro-apoptotic agents .

Antimicrobial Activity

FTHPCA has also been evaluated for its antimicrobial properties. Studies have reported that certain derivatives demonstrate significant inhibitory effects against Gram-positive bacteria, outperforming traditional antibiotics like ampicillin in some cases .

Antimicrobial Efficacy:

  • Inhibition Against Bacteria: Compounds derived from FTHPCA showed lower IC50 values than ampicillin against several bacterial strains.
  • DPPH Scavenging Activity: Some derivatives exhibited strong DPPH scavenging activities, indicating potential antioxidant properties alongside their antimicrobial effects .

Study 1: In Vitro CDK2 Inhibitory Assays

A study evaluated the inhibitory effects of FTHPCA derivatives on CDK2 activity:

  • Results: At varying concentrations (0.01 µM to 10 µM), compounds demonstrated dose-dependent inhibition of CDK2 activity, with reductions up to 89% at the highest concentration tested.
  • Conclusion: These findings suggest that FTHPCA derivatives could effectively target CDK2 for cancer therapy .

Study 2: Apoptotic Potential Assessment

A separate investigation focused on the apoptotic effects of FTHPCA derivatives:

  • Methodology: Real-time PCR was employed to assess caspase-3 gene expression in treated HCT-116 cells.
  • Findings: Treatment led to a significant increase in caspase-3 expression levels compared to controls, supporting the hypothesis that these compounds can induce apoptosis in cancer cells .

Q & A

Q. How is this compound utilized in materials science research?

  • Methodology :
  • Coordination Polymers : Carboxylic acid groups bind to metal nodes (e.g., Zn, Cu) to form MOFs.
  • Optical Materials : Fluorophenyl groups enhance UV absorption for photoactive applications.
  • Thermal Stability Testing : TGA analysis under nitrogen atmosphere (up to 500°C) .

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